molecular formula C21H17FN2O4 B12875327 1-((4-Fluorophenyl)methyl)-5-oxo-N-(4-oxo-4H-1-benzopyran-2-Yl)-2-pyrrolidinecarboxamide CAS No. 59749-50-7

1-((4-Fluorophenyl)methyl)-5-oxo-N-(4-oxo-4H-1-benzopyran-2-Yl)-2-pyrrolidinecarboxamide

Cat. No.: B12875327
CAS No.: 59749-50-7
M. Wt: 380.4 g/mol
InChI Key: ZHTKATJCVVRNLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((4-Fluorophenyl)methyl)-5-oxo-N-(4-oxo-4H-1-benzopyran-2-Yl)-2-pyrrolidinecarboxamide (CAS: 59749-50-7) is a pyrrolidinecarboxamide derivative featuring a 4-fluorobenzyl group and a chromone (4H-1-benzopyran-4-one) substituent. Its molecular formula is C21H17FN2O4 (MW: 380.40). The compound exhibits moderate acute toxicity, with an oral LD50 in mice exceeding 1200 mg/kg, and decomposes to release toxic nitrogen oxides (NOx) and fluoride ions (F⁻) .

Properties

CAS No.

59749-50-7

Molecular Formula

C21H17FN2O4

Molecular Weight

380.4 g/mol

IUPAC Name

1-[(4-fluorophenyl)methyl]-5-oxo-N-(4-oxochromen-2-yl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C21H17FN2O4/c22-14-7-5-13(6-8-14)12-24-16(9-10-20(24)26)21(27)23-19-11-17(25)15-3-1-2-4-18(15)28-19/h1-8,11,16H,9-10,12H2,(H,23,27)

InChI Key

ZHTKATJCVVRNLI-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1C(=O)NC2=CC(=O)C3=CC=CC=C3O2)CC4=CC=C(C=C4)F

Origin of Product

United States

Biological Activity

1-((4-Fluorophenyl)methyl)-5-oxo-N-(4-oxo-4H-1-benzopyran-2-Yl)-2-pyrrolidinecarboxamide is a synthetic compound with a complex molecular structure that combines various functional groups, including a pyrrolidine ring, a benzopyran moiety, and a fluorophenyl group. Its molecular formula is C₁₈H₁₈FNO₃, and it has a molecular weight of approximately 325.34 g/mol . This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in targeting inflammatory pathways and cancer mechanisms.

Chemical Structure and Properties

The compound's structure can be represented as follows:

IUPAC Name 1[(4fluorophenyl)methyl]5oxoN(4oxochromen2yl)pyrrolidine2carboxamide\text{IUPAC Name }1-[(4-fluorophenyl)methyl]-5-oxo-N-(4-oxochromen-2-yl)pyrrolidine-2-carboxamide
PropertyValue
Molecular FormulaC₁₈H₁₈FNO₃
Molecular Weight325.34 g/mol
CAS Number59749-50-7
PurityTypically ≥ 95%

The biological activity of this compound may be attributed to its ability to interact with various biological targets. The presence of the benzopyran structure suggests potential interactions with enzymes involved in inflammatory responses, while the pyrrolidine and fluorophenyl groups may enhance its binding affinity to specific receptors or enzymes.

Anti-inflammatory Effects

Benzopyran derivatives have been documented to exhibit significant anti-inflammatory properties. For instance, compounds similar to those derived from benzopyrones have shown efficacy in reducing inflammation through the inhibition of cytokine production and modulation of immune responses .

Anticancer Potential

Research indicates that compounds containing benzopyran moieties can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of tumor growth by targeting specific signaling pathways . In vitro studies on related compounds have demonstrated their ability to disrupt cell cycle progression in various cancer cell lines.

Case Studies and Research Findings

  • In Vitro Studies : Preliminary studies using related benzopyran compounds have shown promising results against various cancer cell lines. For example, one study demonstrated that a benzopyran derivative inhibited proliferation in breast cancer cells by inducing apoptosis at concentrations as low as 10 µM .
  • In Vivo Studies : Animal models treated with similar compounds exhibited reduced tumor sizes and improved survival rates compared to control groups. These studies often highlight the compound's ability to modulate immune responses, further supporting its anticancer potential .
  • Molecular Docking Studies : In silico docking studies have been conducted to predict the binding affinity of this compound to various biological targets. Results indicated strong interactions with proteins involved in cancer progression, suggesting that this compound could serve as a lead for further drug development .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 1-((4-Fluorophenyl)methyl)-5-oxo-N-(4-oxo-4H-1-benzopyran-2-Yl)-2-pyrrolidinecarboxamide exhibit significant anticancer properties. The benzopyran structure is known for its ability to interact with various cellular pathways involved in cancer progression.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed promising results against human cancer cell lines by inducing apoptosis and inhibiting tumor growth . These findings suggest that the compound could be developed into a potent anticancer agent.

HMG-CoA Reductase Inhibition

The compound has been identified as a potential inhibitor of HMG-CoA reductase, an enzyme crucial in the cholesterol biosynthesis pathway. This inhibition can lead to hypolipidemic effects, making it useful in treating hypercholesterolemia.

Research Insight:
According to patent literature, the synthesis of related compounds has shown efficacy as hypolipidemic agents, indicating a potential for this compound in managing cholesterol levels .

Synthesis and Chemical Properties

The synthesis of this compound involves multi-step chemical reactions that yield high purity and yield rates. Specific methodologies have been documented to optimize the synthesis process, ensuring cost-effectiveness and scalability for pharmaceutical applications .

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The carboxamide group linking the pyrrolidine and chromone moieties is susceptible to hydrolysis under acidic or basic conditions. For example:

  • Acidic Hydrolysis : Prolonged reflux in 6M HCl may cleave the amide bond, yielding 4-fluorobenzylamine and 5-oxo-2-pyrrolidinecarboxylic acid derivatives .

  • Basic Hydrolysis : Treatment with NaOH/EtOH can generate the corresponding sodium carboxylate intermediate .

Table 1: Hydrolysis Reaction Data

ConditionsReagentsProductsReference
6M HCl, reflux, 24hHCl4-Fluorobenzylamine + Carboxylic acid
1M NaOH, EtOH, 80°C, 6hNaOHSodium carboxylate + Chromone derivative

Nucleophilic Attack at Carbonyl Groups

The 5-oxo-pyrrolidine and 4-oxo-chromone groups are electrophilic sites for nucleophilic additions.

Hydrazone Formation

Reaction with hydrazines (e.g., 2,4-dinitrophenylhydrazine) forms hydrazone derivatives, as observed in structurally similar chromones :

  • Chromone 4-oxo group : Reacts with 2-benzothiazolylhydrazine to yield 4-hydrazone derivatives (λ<sub>max</sub> ~350 nm in UV-Vis) .

  • Pyrrolidine 5-oxo group : Forms hydrazones under ethanol reflux, confirmed by IR absorption at 1695 cm<sup>-1</sup> (C=N stretch) .

Table 2: Hydrazone Reaction Parameters

NucleophileConditionsProduct TypeSpectral Data (IR)Reference
2,4-DinitrophenylhydrazineEtOH, reflux, 2hChromone hydrazone1695 cm<sup>-1</sup> (C=O)
2-BenzothiazolylhydrazineEtOH, 70°C, 3hPyrrolidine hydrazone1637 cm<sup>-1</sup> (C=N)

Electrophilic Substitution on the 4-Fluorophenyl Ring

The 4-fluorobenzyl group undergoes directed electrophilic substitution:

  • Nitration : Fluorine’s electron-withdrawing effect directs nitration to the meta position relative to the benzyl attachment .

  • Halogenation : Bromination with Br<sub>2</sub>/FeCl<sub>3</sub> yields 3-bromo-4-fluorophenyl derivatives .

Ring-Opening Reactions

The 5-oxo-pyrrolidine (lactam) ring may undergo ring-opening under harsh conditions:

  • Acidic Ring-Opening : Concentrated H<sub>2</sub>SO<sub>4</sub> at 100°C generates a linear carboxylic acid via cleavage of the amide bond .

  • Reductive Opening : LiAlH<sub>4</sub> reduces the lactam to a pyrrolidine alcohol, though this is less common for sterically hindered systems .

Condensation Reactions

The chromone’s 4-oxo group participates in Knoevenagel condensations with active methylene compounds (e.g., malononitrile), forming fused pyran derivatives . For example:

  • Reaction with ethyl acetoacetate yields 3-acetyl-4H-chromen-4-one analogs .

Synthetic Routes

While direct synthesis data for this compound is limited, analogous pathways include:

  • Vilsmeier-Haack Formylation : Used to introduce the chromone’s 3-formyl group .

  • Pechmann Condensation : For constructing the chromone scaffold from resorcinol derivatives .

  • Carbodiimide-Mediated Amide Coupling : To link the pyrrolidinecarboxamide to the chromone amine .

Key Research Findings

  • Steric Effects : The 4-fluorobenzyl group hinders nucleophilic attack at the pyrrolidine carbonyl .

  • Fluorine’s Influence : Enhances thermal stability of the chromone moiety (TGA data shows decomposition >250°C) .

  • Biological Relevance : Analogous chromone-pyrrolidine hybrids exhibit kinase inhibitory activity, suggesting potential bioactivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with analogous pyrrolidinecarboxamide derivatives, emphasizing structural variations, physicochemical properties, and biological

Compound Name Substituents Molecular Formula Molecular Weight Toxicity (Oral LD50 in Mice) Key Structural Differences
1-((4-Fluorophenyl)methyl)-5-oxo-N-(4-oxo-4H-1-benzopyran-2-Yl)-2-pyrrolidinecarboxamide Chromone (4H-1-benzopyran-4-one) C21H17FN2O4 380.40 >1200 mg/kg Reference compound with chromone moiety
1-(4-Fluorobenzyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide (CAS: 1144436-63-4) 1,3,4-Thiadiazole C16H16FN3O2S 333.39 Not reported Thiadiazole ring replaces chromone; potential antimicrobial activity
1-(4-Methoxyphenyl)-N-(4-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide (CAS: 309734-04-1) 4-Methoxyphenyl + 4-methylpyridine C18H19FN2O3 330.36 Not reported Methoxy group enhances solubility; pyridine substituent may alter kinase selectivity
1-((4-Fluorophenyl)methyl)-5-oxo-N-(3-(trifluoromethyl)phenyl)-2-pyrrolidinecarboxamide (CAS: 59749-51-8) Trifluoromethylphenyl C19H16F4N2O2 380.34 >1200 mg/kg Trifluoromethyl group increases lipophilicity and metabolic stability
1-(4-Fluorophenyl)-N-(4-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide (CAS: 346457-03-2) Pyridine ring C17H16FN3O2 313.33 Not reported Simplified structure; potential CNS activity due to pyridine

Key Findings and Analysis

Structural Impact on Toxicity

  • The chromone moiety may confer antioxidant properties, while the trifluoromethyl group enhances metabolic resistance, as seen in fluorinated pharmaceuticals .

Role of Heterocyclic Substituents

  • Chromone (Benzopyranone): Linked to kinase inhibition (e.g., GSK-3β) and anti-inflammatory effects, as seen in related compounds like GSK3B inhibitors .
  • 1,3,4-Thiadiazole : Found in antimicrobial and antitumor agents; the thiadiazole analog (CAS: 1144436-63-4) may exhibit distinct biological targeting compared to chromone derivatives .
  • Pyridine : Enhances blood-brain barrier penetration; the pyridine-containing analog (CAS: 346457-03-2) is lighter (MW: 313.33) and may have CNS applications .

Physicochemical Properties

  • Lipophilicity : The trifluoromethylphenyl analog (LogP ~3.5) is more lipophilic than the chromone derivative (LogP ~2.8), impacting bioavailability and tissue distribution .
  • Solubility : Methoxy-substituted derivatives (e.g., CAS: 309734-04-1) show improved aqueous solubility due to polar methoxy groups .

Q & A

Q. Example Protocol :

React 4-fluorobenzyl bromide with a pyrrolidine precursor under basic conditions (K₂CO₃, DMF, 80°C).

Introduce the carboxamide group via coupling with 4-oxo-4H-1-benzopyran-2-amine using DCC/DMAP in THF.

Deprotect and isolate via flash chromatography .

Basic: How is the compound’s structure confirmed experimentally?

Answer:
A combination of spectroscopic and crystallographic techniques is used:

  • NMR : ¹H and ¹³C NMR to verify substituent positions (e.g., fluorophenyl protons at δ 7.2–7.4 ppm, benzopyran carbonyl at δ 165–170 ppm) .
  • X-ray crystallography : Single-crystal analysis confirms bond lengths, angles, and stereochemistry. For example, a related pyrrolidinecarboxamide showed mean C–C bond length = 1.54 Å and R factor = 0.042 .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ expected at m/z 395.12) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.